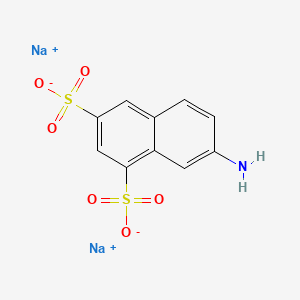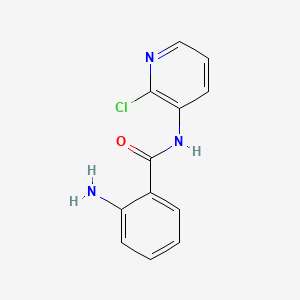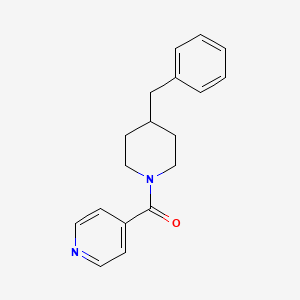
ジクロロ酢酸イソプロピル
概要
説明
Isopropyl dichloroacetate is an organic compound with the molecular formula C5H8Cl2O2. It is an ester derived from dichloroacetic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless liquid with a characteristic odor and is used in several industrial processes.
科学的研究の応用
Isopropyl dichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research. .
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
Target of Action
Isopropyl dichloroacetate, like its parent compound dichloroacetate (DCA), primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), a key enzyme involved in the conversion of pyruvate to acetyl-CoA in the mitochondria . By inhibiting PDK, isopropyl dichloroacetate effectively increases the activity of PDH .
Mode of Action
Isopropyl dichloroacetate acts by inhibiting PDK, which leads to the activation of PDH . This shifts the cell’s metabolism from anaerobic glycolysis (the Warburg effect) to mitochondrial oxidative phosphorylation . This shift in metabolic activity can lead to increased production of reactive oxygen species (ROS), which can induce apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by isopropyl dichloroacetate is the glycolytic pathway . By inhibiting PDK and activating PDH, isopropyl dichloroacetate promotes the conversion of pyruvate to acetyl-CoA, which enters the citric acid cycle for further oxidation . This shifts the cell’s metabolism away from glycolysis and towards oxidative phosphorylation, affecting energy production and potentially leading to the death of cancer cells .
Pharmacokinetics
The clearance of DCA was found to be significantly reduced during the anhepatic phase of liver transplantation, indicating that the liver plays a crucial role in its metabolism . The recommended phase 2 dose (RP2D) of oral DCA is 6.25 mg/kg twice daily .
Result of Action
The primary molecular effect of isopropyl dichloroacetate is the shift in cellular metabolism from glycolysis to oxidative phosphorylation . This can lead to increased production of ROS, which can induce apoptosis in cancer cells . On a cellular level, this can result in the death of cancer cells and a reduction in tumor size .
Action Environment
The action of isopropyl dichloroacetate can be influenced by the tumor microenvironment. High concentrations of lactic acid, a by-product of glycolysis, are typical features of tumors . Lactic acid has been shown to suppress the activation and function of T cells in the tumor microenvironment . By shifting the cell’s metabolism away from glycolysis, isopropyl dichloroacetate can potentially reduce the concentration of lactic acid, thereby improving immune surveillance and tumor growth regulation .
生化学分析
Biochemical Properties
Isopropyl dichloroacetate is known to inhibit the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate into acetyl-CoA, a key step in cellular energy production . By inhibiting this enzyme, isopropyl dichloroacetate can potentially alter cellular metabolism .
Cellular Effects
Isopropyl dichloroacetate has been shown to have significant effects on various types of cells, particularly cancer cells . It has been found to limit the tumor-derived lactic acid by altering the cancer cell metabolism . This can lead to increases in T cell proliferation and cytokine production and also rescue the T cells from apoptosis .
Molecular Mechanism
The molecular mechanism of action of isopropyl dichloroacetate involves its interaction with the enzyme pyruvate dehydrogenase kinase . By inhibiting this enzyme, isopropyl dichloroacetate can alter the balance of cellular metabolism, shifting it away from lactic acid production and towards the production of acetyl-CoA . This can have significant effects on cellular function, particularly in cancer cells .
Temporal Effects in Laboratory Settings
The effects of isopropyl dichloroacetate can change over time in laboratory settings. For example, it has been shown to improve T cell functions by restricting tumor lactic acid metabolism
Dosage Effects in Animal Models
The effects of isopropyl dichloroacetate can vary with different dosages in animal models
Metabolic Pathways
Isopropyl dichloroacetate is involved in the metabolic pathway related to the conversion of pyruvate into acetyl-CoA . It interacts with the enzyme pyruvate dehydrogenase kinase, which regulates this pathway
準備方法
Synthetic Routes and Reaction Conditions
Isopropyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with isopropanol. The reaction typically involves the use of a catalyst, such as p-toluene-sulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
CHCl2COOH+CH3CHOHCH3→CHCl2COOCH3CH3CH3+H2O
Industrial Production Methods
In industrial settings, the production of isopropyl dichloroacetate may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields. Microwave-assisted synthesis has been explored as a method to enhance the reaction rate and yield. Additionally, the use of solid superacids and ionic liquids as catalysts has been investigated to improve the efficiency of the process .
化学反応の分析
Types of Reactions
Isopropyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield dichloroacetic acid and isopropanol.
Reduction: The compound can be reduced to form isopropyl chloroacetate and other derivatives.
Substitution: The chlorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Dichloroacetic acid and isopropanol.
Reduction: Isopropyl chloroacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Isopropyl dichloroacetate is similar to other esters of dichloroacetic acid, such as ethyl dichloroacetate and methyl dichloroacetate. These compounds share similar chemical properties and reactivity but differ in their ester groups. The unique aspect of isopropyl dichloroacetate is its specific ester group, which can influence its solubility, reactivity, and biological activity.
List of Similar Compounds
- Dichloroacetic acid
- Ethyl dichloroacetate
- Methyl dichloroacetate
- Diisopropylamine dichloroacetate
Is there anything else you would like to know about isopropyl dichloroacetate?
特性
IUPAC Name |
propan-2-yl 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTISLVNJCYZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179711 | |
| Record name | Isopropyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25006-60-4 | |
| Record name | Acetic acid, 2,2-dichloro-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25006-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl dichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025006604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl dichloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1619549.png)











